N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a methylphenyl group, and a hydrazinecarbothioamide moiety. These structural features contribute to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of cyclohexylamine with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to bind to serum albumins through hydrogen bonding and van der Waals forces, leading to the inhibition of fungal growth . Additionally, it can modulate endoplasmic reticulum stress pathways by decreasing the expression of stress markers such as CHOP and phosphorylated eIF2α .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide: This compound has a similar structure but includes a sulfonyl group instead of a carbonyl group.
N-substituted-2-arylcarbonylhydrazinecarbothioamides: These compounds share the hydrazinecarbothioamide moiety but differ in the substituents on the aryl group.
Uniqueness
N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of a cyclohexyl ring, a methylphenyl group, and a hydrazinecarbothioamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H21N3OS |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(2-methylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C15H21N3OS/c1-11-7-5-6-10-13(11)14(19)17-18-15(20)16-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19)(H2,16,18,20) |
InChI Key |
AVMOINTXRFLDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC2CCCCC2 |
Origin of Product |
United States |
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